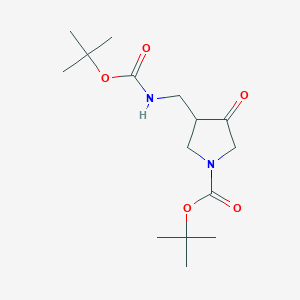

tert-Butyl 3-(((tert-butoxycarbonyl)amino)methyl)-4-oxopyrrolidine-1-carboxylate

Description

tert-Butyl 3-(((tert-butoxycarbonyl)amino)methyl)-4-oxopyrrolidine-1-carboxylate (CAS: 885102-34-1) is a bicyclic pyrrolidine derivative featuring dual tert-butoxycarbonyl (Boc) protections. Its structure includes:

- A pyrrolidine ring (5-membered nitrogen-containing heterocycle).

- A 4-oxo (keto) group at position 4.

- A Boc-protected aminomethyl substituent at position 3.

This compound serves as a critical intermediate in medicinal chemistry, particularly in peptide synthesis and drug development, where Boc groups act as temporary protective moieties for amines, enabling selective deprotection under acidic conditions . The 4-oxo group offers a reactive site for further functionalization, such as nucleophilic additions or reductions.

Properties

IUPAC Name |

tert-butyl 3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-4-oxopyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26N2O5/c1-14(2,3)21-12(19)16-7-10-8-17(9-11(10)18)13(20)22-15(4,5)6/h10H,7-9H2,1-6H3,(H,16,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXKMYLZTGJCBKD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1CN(CC1=O)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101116639 | |

| Record name | 1,1-Dimethylethyl 3-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]-4-oxo-1-pyrrolidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101116639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175463-35-1 | |

| Record name | 1,1-Dimethylethyl 3-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]-4-oxo-1-pyrrolidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175463-35-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl 3-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]-4-oxo-1-pyrrolidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101116639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Retrosynthetic Analysis

The synthesis of tert-Butyl 3-(((tert-butoxycarbonyl)amino)methyl)-4-oxopyrrolidine-1-carboxylate can be approached through several retrosynthetic pathways, each utilizing different starting materials and chemical transformations.

Key Disconnection Strategies

Several disconnection strategies can be employed for the synthesis of the target compound:

- Functionalization of position 3 in a preformed 4-oxopyrrolidine scaffold

- Construction of the pyrrolidine ring with the requisite substituents already in place

- Transformation of functional groups on an existing 3-substituted pyrrolidine

Synthetic Approaches

Mannich Reaction Approach

The Mannich reaction represents a powerful method for introducing an aminomethyl group at position 3 of the 4-oxopyrrolidine core structure. This reaction involves the amino alkylation of an acidic proton next to a carbonyl functional group using formaldehyde and an amine.

Reaction Mechanism

The Mannich reaction proceeds through the following steps:

- Formation of an iminium ion from formaldehyde and an amine (or ammonia)

- Enolization of the 4-oxopyrrolidine at position 3

- Nucleophilic attack of the enolate on the iminium ion

- Formation of the aminomethyl group at position 3

This reaction is particularly valuable because it directly introduces the aminomethyl functionality in a single step.

Experimental Procedure

A typical procedure for the Mannich reaction approach involves:

- Dissolve tert-butyl 4-oxopyrrolidine-1-carboxylate (1.0 eq) in THF or dioxane at 0°C

- Add a strong base such as LDA or NaHMDS (1.1 eq) to generate the enolate

- In a separate vessel, prepare an iminium salt from formaldehyde and a suitable nitrogen source

- Add the iminium salt solution to the enolate solution dropwise at -78°C

- Allow the reaction to warm to room temperature over 3-4 hours

- Quench with saturated ammonium chloride solution

- Extract with ethyl acetate, dry over sodium sulfate, and concentrate

- Protect the resulting aminomethyl group with Boc anhydride

The yield of this approach typically ranges from 60-75%, depending on reaction conditions and the specific reagents used.

Via Cyano Intermediate Approach

An alternative approach involves the use of a cyano intermediate, specifically tert-butyl 3-cyano-4-oxopyrrolidine-1-carboxylate, which can be reduced to the corresponding aminomethyl derivative.

Synthesis of Cyano Intermediate

The cyano intermediate can be prepared by:

- α-Bromination of tert-butyl 4-oxopyrrolidine-1-carboxylate using bromine or N-bromosuccinimide

- Nucleophilic substitution with sodium or potassium cyanide

Alternatively, direct α-cyanation methods using reagents like diethylaluminum cyanide or trimethylsilyl cyanide can be employed.

Reduction to Aminomethyl Derivative

The reduction of the cyano group to an aminomethyl group can be accomplished using various reducing agents, as shown in Table 1.

Table 1: Optimization of Reduction Conditions for Cyano Group

| Entry | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | LiAlH₄ (1.2 eq) | THF | -78 to 0 | 4 | 65-70 |

| 2 | NaBH₄/NiCl₂ (4:1, 5 eq) | MeOH | 0 to 25 | 6 | 70-75 |

| 3 | H₂, Pd/C (10%) | MeOH/EtOAc | 25 | 12 | 80-85 |

| 4 | BH₃·THF (3 eq) | THF | 0 to reflux | 8 | 75-80 |

Based on the results in Table 1, catalytic hydrogenation provides the highest yield, but requires longer reaction times. The LiAlH₄ reduction is faster but gives lower yields and requires more careful temperature control.

Boc Protection of Aminomethyl Group

The final step involves protection of the aminomethyl group with a Boc group:

- Dissolve the aminomethyl intermediate in a suitable solvent (THF, DCM, or dioxane)

- Add Boc anhydride (1.1-1.5 eq) and a base (TEA, DIPEA, or Na₂CO₃)

- Stir at room temperature for 4-8 hours

- Purify by column chromatography

Table 2: Optimization of Boc Protection Conditions

| Entry | Reagent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Boc₂O (1.2 eq) | TEA (2 eq) | THF | 0 to 25 | 5 | 80-85 |

| 2 | Boc₂O (1.5 eq) | DIPEA (2 eq) | DCM | 0 to 25 | 4 | 85-90 |

| 3 | Boc₂O (1.2 eq) | Na₂CO₃ (2 eq) | H₂O/Dioxane | 0 to 25 | 6 | 75-80 |

| 4 | Boc₂O (1.3 eq) | NaOH (1.5 eq) | H₂O/THF | 0 to 25 | 5 | 80-85 |

The use of DIPEA in DCM provides the highest yield for the Boc protection step.

Reductive Amination Approach

A third approach involves reductive amination of a 3-formyl-4-oxopyrrolidine derivative with a suitable nitrogen source, followed by Boc protection.

Preparation of 3-Formyl Intermediate

The 3-formyl intermediate can be prepared by:

- Wittig reaction of tert-butyl 4-oxopyrrolidine-1-carboxylate with (methoxymethylene)triphenylphosphorane

- Hydrolysis of the resulting enol ether to give the aldehyde

Reductive Amination Procedure

One-Pot Synthesis Approaches

Recent advancements in synthetic methodology have enabled one-pot procedures that can significantly streamline the preparation of complex molecules like our target compound. Based on search results, cascade reactions combining multiple transformations in a single vessel have been developed for the synthesis of pyrrolidine derivatives.

Nitro-Mannich/Hydroamination Cascade

A nitro-Mannich/hydroamination cascade approach could potentially be adapted for the synthesis of our target compound:

- Formation of a nitro-substituted intermediate at position 3

- Conversion to an aminomethyl group through reduction

- Subsequent Boc protection

This approach has been reported to provide high yields and excellent stereoselectivity in the synthesis of related pyrrolidine derivatives.

Purification and Characterization

Purification Techniques

The purification of this compound typically involves:

Column chromatography:

- Stationary phase: Silica gel

- Mobile phase: Gradient elution with hexanes/ethyl acetate (typically starting with 10:1 and ending with 3:1)

- RF value: Approximately 0.35 in 4:1 hexanes/ethyl acetate

Recrystallization:

Characterization Data

The characterization of the target compound typically includes:

¹H NMR (600 MHz, CDCl₃) spectral data showing characteristic signals for:

- tert-butyl groups (two singlets around δ 1.40-1.45 ppm)

- Pyrrolidine CH₂ groups (multiplets at δ 2.5-4.0 ppm)

- Aminomethyl CH₂ group (doublet around δ 3.2-3.3 ppm)

- NH proton (broad singlet around δ 5.0-5.5 ppm)

¹³C NMR (150 MHz, CDCl₃) data showing signals for:

- Carbonyl carbons (δ 170-180 ppm for ketone, δ 155-160 ppm for carbamates)

- tert-butyl quaternary carbons (δ 80-82 ppm)

- tert-butyl methyl carbons (δ 28-29 ppm)

- Pyrrolidine ring carbons (δ 40-55 ppm)

Mass spectrometry:

- HRMS (ESI) typically shows [M+H]⁺ or [M+Na]⁺ peaks

- Fragmentation patterns often show loss of one or both Boc groups

IR spectroscopy:

Optimization Strategies

Key Parameters for Optimization

Several parameters significantly impact the yield and purity of the target compound:

Temperature control:

- Critical during enolization steps (typically -78°C)

- Gradual warming often necessary for complete conversion

Reagent quality:

- Anhydrous conditions essential for many steps

- Freshly prepared or high-quality commercial reagents recommended

Reaction time:

Common Side Reactions and Mitigation Strategies

Several side reactions can occur during the synthesis:

Over-alkylation:

- Mitigation: Use slight excess of electrophile, careful temperature control

- Detection: Multiple spots on TLC, additional signals in NMR

Elimination reactions:

- Mitigation: Avoid strong bases, control temperature

- Detection: Appearance of olefinic signals in NMR

Boc deprotection:

Scale-Up Considerations

When scaling up the synthesis of this compound, several factors require attention:

Heat transfer:

- Rate of addition becomes critical on larger scale

- External cooling baths must be efficient

Mixing efficiency:

- Mechanical stirring often necessary for volumes >1L

- Gradual addition of reagents to ensure homogeneity

Safety considerations:

Applications and Significance

This compound serves as a valuable building block in medicinal chemistry and pharmaceutical development due to several key features:

Orthogonal protecting groups:

- Selective deprotection enables regioselective functionalization

- Sequential modification of amino groups possible

Structural diversity:

- Position 4 ketone enables further transformations

- Position 3 can be further functionalized

Pharmaceutical relevance:

- Core structure present in numerous bioactive compounds

- Serves as a precursor to peptidomimetics and enzyme inhibitors

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-(((tert-butoxycarbonyl)amino)methyl)-4-oxopyrrolidine-1-carboxylate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The tert-butoxycarbonyl group can be substituted with other functional groups under appropriate conditions

Common Reagents and Conditions

Common reagents used in these reactions include sodium borohydride for reduction, trifluoroacetic acid for deprotection, and various bases such as sodium hydroxide for substitution reactions. The conditions for these reactions typically involve mild temperatures and specific solvents to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction being carried out. For example, reduction reactions may yield alcohols or amines, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

Inhibition of Enzymes

Research indicates that compounds similar to tert-butyl 3-(((tert-butoxycarbonyl)amino)methyl)-4-oxopyrrolidine-1-carboxylate exhibit inhibitory effects on specific enzymes such as arginase. For instance, studies have shown that derivatives of this compound can inhibit human arginases with IC50 values in the nanomolar range, indicating strong potential as therapeutic agents for conditions like cancer and metabolic disorders .

Antiviral Activity

Recent studies have highlighted the antiviral properties of compounds derived from similar structures against SARS-CoV-2. For example, a related compound demonstrated a dose-dependent antiviral effect on human bronchial epithelial cells infected with the virus, showcasing its potential in treating viral infections .

Case Study 1: Arginase Inhibition

A study published in MDPI explored the synthesis and biological evaluation of arginase inhibitors based on the structure of this compound. The synthesized compounds were tested for their ability to inhibit both human arginase isoforms (hARG-1 and hARG-2). The most potent inhibitors showed IC50 values of 223 nM and 509 nM, respectively, confirming their potential for therapeutic applications in managing diseases associated with elevated arginase activity .

Case Study 2: Antiviral Efficacy

In another investigation, a structurally related compound was assessed for its efficacy against SARS-CoV-2. The study employed various cellular models to evaluate the compound's antiviral effects, revealing significant inhibition of viral replication at specific concentrations. This highlights the relevance of such compounds in developing antiviral therapies .

Mechanism of Action

The mechanism of action of tert-Butyl 3-(((tert-butoxycarbonyl)amino)methyl)-4-oxopyrrolidine-1-carboxylate involves the protection of amine groups through the formation of a carbamate. This protection prevents unwanted side reactions during chemical transformations. The tert-butoxycarbonyl group can be removed under acidic conditions, revealing the free amine for further reactions .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below summarizes key structural and functional differences between the target compound and analogous derivatives:

Physicochemical Properties

- Lipophilicity: The dual Boc groups in the target compound increase lipophilicity compared to ethyl ester derivatives (e.g., 73193-54-1), impacting solubility in polar solvents .

- Stability: Boc-protected compounds are stable under basic conditions but labile in acidic environments. In contrast, tosyl (Ts) or acetyl-protected analogs (e.g., 1-Ts in ) require harsher deprotection conditions .

Biological Activity

The compound tert-Butyl 3-(((tert-butoxycarbonyl)amino)methyl)-4-oxopyrrolidine-1-carboxylate (commonly referred to as TBAC) has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant case studies associated with TBAC.

Chemical Structure and Properties

TBAC is characterized by its tert-butyl and tert-butoxycarbonyl groups attached to a pyrrolidine ring. Its molecular formula is , and it has a molecular weight of 300.39 g/mol. The structural representation is crucial for understanding its reactivity and interaction with biological targets.

TBAC exhibits various biological activities, primarily through its interaction with enzymatic pathways involved in metabolic processes. The compound's mechanism includes:

- Inhibition of Enzymes : TBAC has shown potential as an inhibitor of certain enzymes, which can modulate pathways related to inflammation and neurodegeneration.

- Neuroprotective Effects : Preliminary studies suggest that TBAC may protect neuronal cells from damage caused by oxidative stress, potentially through the modulation of reactive oxygen species (ROS) levels.

In Vitro Studies

In vitro studies have demonstrated that TBAC can enhance cell viability in neuronal cultures exposed to neurotoxic agents. For instance, when astrocytes were treated with amyloid-beta (Aβ) peptides, the presence of TBAC significantly improved cell survival rates compared to controls.

| Treatment | Cell Viability (%) |

|---|---|

| Control | 43.78 ± 7.17 |

| TBAC + Aβ | 62.98 ± 4.92 |

These results indicate that TBAC may mitigate the cytotoxic effects of Aβ, a hallmark of Alzheimer's disease pathology .

Neuroprotection in Alzheimer’s Disease Models

A notable study investigated the effects of TBAC in an Alzheimer's disease model using scopolamine-induced memory impairment in rats. The treatment group receiving TBAC showed improvements in cognitive functions compared to the control group, suggesting its potential as a therapeutic agent for neurodegenerative diseases.

Pharmacological Profile

The pharmacological profile of TBAC indicates its versatility as a potential drug candidate. Key findings include:

- Anti-inflammatory Activity : TBAC appears to reduce levels of pro-inflammatory cytokines such as TNF-α and IL-6 in cell culture models.

- Antioxidant Properties : The compound may exhibit antioxidant activity by scavenging free radicals, thereby protecting cells from oxidative damage.

Q & A

Q. What are the recommended synthetic routes for tert-Butyl 3-(((tert-butoxycarbonyl)amino)methyl)-4-oxopyrrolidine-1-carboxylate, and how do reaction conditions influence yield?

The synthesis typically involves multi-step protection/deprotection strategies. For example:

- Boc-protection : Use tert-butoxycarbonyl (Boc) groups to protect amines, as seen in analogous pyrrolidine derivatives .

- Coupling reagents : DMAP (4-dimethylaminopyridine) and triethylamine in dichloromethane at 0–20°C are effective for esterification/amidation steps .

- Temperature control : Lower temperatures (e.g., 0°C) minimize side reactions like epimerization or hydrolysis .

- Yield optimization : Monitor intermediates via TLC or HPLC. Yields >70% are achievable with strict anhydrous conditions .

Q. What characterization techniques are critical for verifying the structure and purity of this compound?

- NMR spectroscopy : ¹H/¹³C NMR to confirm backbone structure and Boc-group integrity (e.g., tert-butyl signals at ~1.4 ppm) .

- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+Na]⁺ peaks) .

- Infrared spectroscopy : IR bands for carbonyl groups (C=O at ~1700 cm⁻¹) and amides (N–H at ~3300 cm⁻¹) .

- Chromatography : HPLC with UV detection (λ = 210–254 nm) ensures >95% purity .

Q. How should researchers handle solubility and storage challenges for this compound?

- Solubility : Dissolve in polar aprotic solvents (e.g., DMF, DMSO) or dichloromethane . Aqueous solubility is limited due to Boc groups .

- Storage : Store at –20°C under inert gas (N₂/Ar) to prevent hydrolysis of the Boc group .

- Degradation signs : Monitor for loss of tert-butyl signals in NMR or new HPLC peaks indicating hydrolysis .

Q. What role does the Boc group play in modifying reactivity during synthesis?

- Protection : The Boc group shields primary amines from nucleophilic attack during coupling reactions .

- Deprotection : Use TFA (trifluoroacetic acid) or HCl/dioxane to remove Boc groups under mild conditions .

- Steric effects : The bulky tert-butyl moiety can influence stereoselectivity in cyclization steps .

Advanced Research Questions

Q. How can stereochemical outcomes be controlled during the synthesis of this pyrrolidine derivative?

- Chiral auxiliaries : Use enantiopure starting materials (e.g., (R)- or (S)-proline derivatives) to dictate stereochemistry .

- Catalytic asymmetric synthesis : Employ chiral catalysts (e.g., Jacobsen’s catalysts) for enantioselective cyclization .

- Crystallography : Single-crystal X-ray diffraction confirms absolute configuration, as demonstrated for related compounds .

Q. What mechanistic insights explain unexpected byproducts in Boc-protection/deprotection steps?

Q. How does the compound’s stability vary under oxidative or photolytic stress?

- Oxidative stability : Susceptible to peroxide-mediated degradation; add radical scavengers (e.g., BHT) to reaction mixtures .

- Photodegradation : UV light (λ < 400 nm) cleaves the carbonyl group; use amber glassware for storage .

- Accelerated stability studies : Conduct at 40°C/75% RH for 4 weeks to simulate long-term storage .

Q. What computational methods predict the compound’s reactivity in biological systems?

Q. How can researchers resolve contradictions in reported spectral data for this compound?

- Batch variability : Trace solvents (e.g., DMF) may shift NMR peaks; use deuterated solvents for consistency .

- Polymorphism : Crystallize the compound to isolate a single polymorph for XRD validation .

- Reference standards : Compare with independently synthesized samples or commercial analogs (e.g., Sigma-Aldrich derivatives) .

Q. What biological screening strategies are appropriate for evaluating its potential as a drug precursor?

- In vitro assays : Test against kinase or protease targets using fluorescence-based assays .

- Microsomal stability : Incubate with rat liver microsomes (RLM) to assess metabolic liability .

- Toxicity profiling : Use zebrafish embryos or HEK293 cells for preliminary cytotoxicity screening .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.